2-Chloro-1-methyl-4-phenylbenzene
Overview
Description
2-Chloro-1-methyl-4-phenylbenzene is a chemical compound with the CAS Number: 19482-08-7 . It has a molecular weight of 202.68 . The IUPAC name for this compound is 3-chloro-4-methyl-1,1’-biphenyl . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a molecular weight of 202.68 . It is a liquid at room temperature and is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Complex Compounds
2-Chloro-1-methyl-4-phenylbenzene and its derivatives are frequently used as intermediates in the synthesis of complex organic compounds. For example, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine, is prepared starting with 4-Amino-methylbenzene-2-sulfonic acid through a series of reactions including diazotization and Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation (Yang Jian-she, 2009). Similarly, Schiff base dye ligands with azo groups, used for synthesizing copper(II) and cobalt(II) metal complexes with significant magnetic properties, utilize this compound derivatives in their synthesis (R. A. Ahmadi & S. Amani, 2012).
Environmental Studies
Derivatives of this compound have been identified as environmental pollutants. Methyl triclosan, considered an environmental pollutant, has been investigated for its electrochemical reduction properties, providing insights into potential environmental remediation processes (Angela A. Peverly et al., 2014).
Functionalization of Polymers
Compounds related to this compound are used in the functionalization of polymers. For instance, alkoxybenzenes, derived from a similar backbone structure, are utilized in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations, offering a method for direct chain end functionalization of polymers (D. Morgan, Nemesio Martínez-Castro & R. Storey, 2010).
Antibacterial Agents
Derivatives of this compound have also been studied for their potential as antibacterial agents. For instance, a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols synthesized from this compound derivatives demonstrated considerable inhibition against various human pathogens, indicating their potential application in combating bacterial infections (A. Halve et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-methyl-4-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYALRENBPHIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303244 | |
Record name | 3-Chloro-4-methyl-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19482-08-7 | |
Record name | 3-Chloro-4-methyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19482-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methyl-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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